molecular formula C22H19ClN4O2 B14995298 2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide

2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide

Cat. No.: B14995298
M. Wt: 406.9 g/mol
InChI Key: MRESFNZEUJNRBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide is a complex organic compound that features a chlorophenoxy group, an imidazo[1,2-A]pyrimidinyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)imidazo[1,2-A]pyridine
  • Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives
  • Imidazo[1,2-A]pyridines

Uniqueness

2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C22H19ClN4O2/c1-22(2,29-18-10-6-16(23)7-11-18)20(28)25-17-8-4-15(5-9-17)19-14-27-13-3-12-24-21(27)26-19/h3-14H,1-2H3,(H,25,28)

InChI Key

MRESFNZEUJNRBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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